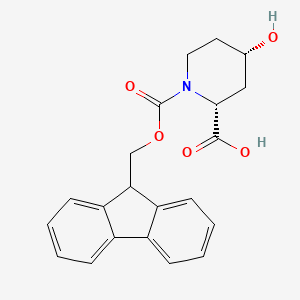

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID

説明

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a fluoromethoxycarbonyl (FMOC) protecting group, which is commonly used to protect amine groups during peptide synthesis. The compound’s stereochemistry is defined by its (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID typically involves the protection of the hydroxyl group and the carboxylic acid group, followed by the introduction of the FMOC group. One common method involves the use of FMOC chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the FMOC group.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield. The final product is typically purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The FMOC group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group yields an alcohol.

科学的研究の応用

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of (2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID involves its role as a protecting group in peptide synthesis. The FMOC group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The compound’s stereochemistry ensures that it interacts with specific molecular targets and pathways, contributing to its effectiveness in various applications.

類似化合物との比較

Similar Compounds

- (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID

- (2R,4S)-2,4-DIMETHYLPENTANEDIOIC ACID

Uniqueness

(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID is unique due to the presence of the FMOC protecting group, which provides stability and selectivity in peptide synthesis. Its specific stereochemistry also distinguishes it from other similar compounds, making it valuable in applications requiring precise molecular interactions.

生物活性

(2R,4S)-FMOC-4-hydroxypiperidine-2-carboxylic acid (CAS Number: 917099-02-6) is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 367.4 g/mol

- Chirality : The compound exhibits chirality, which is crucial for its biological activity as enantiomers can have different pharmacological effects .

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its potential use in drug design. Its structure allows for the formation of peptide bonds, which are essential in the development of various biologically active compounds. The FMOC (9-fluorenylmethoxycarbonyl) protecting group facilitates the selective functionalization of the amino group during synthetic processes, enhancing the compound's utility in organic chemistry .

Pharmacological Applications

- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid derivative. Its stability under basic conditions allows for the efficient coupling with other amino acids without premature deprotection .

- Chiral Drug Development : Given its chiral nature, this compound is instrumental in developing chiral drugs. The pharmacological activity often resides in one enantiomer, making the separation and synthesis of pure enantiomers critical for therapeutic efficacy .

Study on Enantioselectivity

A study highlighted the importance of chiral separation methods for compounds like this compound. Techniques such as high-performance liquid chromatography (HPLC) were employed to achieve enantioselective separations, demonstrating that the biological activity was predominantly associated with the (2R,4S) enantiomer .

Synthesis and Characterization

Research has shown that various synthetic routes can lead to the production of this compound with high purity. For instance, a novel method involving microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Data Table: Comparison of Chiral Separations Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| HPLC | High-performance liquid chromatography | High resolution and speed | Requires expensive equipment |

| Capillary Electrophoresis | Separation based on charge and size | Fast analysis | Limited sample capacity |

| Fractional Crystallization | Traditional method using solubility differences | Simple and cost-effective | Time-consuming |

特性

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGSLUBWMLBOFZ-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C[C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589226 | |

| Record name | (2R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-02-6 | |

| Record name | (2R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。